N-(2-methoxy-5-methylphenyl)-2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetamide
Description
This compound features a complex tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene) substituted with a methyl group at position 4, linked via a sulfanyl bridge to an acetamide moiety. The acetamide is further substituted with a 2-methoxy-5-methylphenyl group. This architecture confers unique electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. Structural determination of such compounds often relies on tools like SHELX for crystallographic refinement, ensuring accurate bond length and angle data critical for comparative studies .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-8-9-17(26-3)15(10-12)24-18(25)11-28-21-20-19(22-13(2)23-21)14-6-4-5-7-16(14)27-20/h4-10H,11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMRRVQXRNKWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NC3=C2OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1207031-65-9 |
| Molecular Formula | C20H17N3O4 |
| Molecular Weight | 363.4 g/mol |
| Structure | Complex tricyclic structure with sulfur linkage |
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:
- Anticancer Properties : Some studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells via mitochondrial pathways.
- Antimicrobial Activity : The presence of sulfur in the structure may enhance antimicrobial properties, making it effective against certain bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to this structure and found that they exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of oxidative stress leading to cell death .
- Antimicrobial Evaluation :
- Inflammation Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Acetamide Derivatives
- 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (): Structural Difference: Replaces the tricyclic core with a 1,3,4-oxadiazole ring and substitutes the 5-methyl group with chlorine on the phenyl ring. Biological screening of such analogs reveals varying antimicrobial and enzyme inhibitory activities, suggesting substituent-dependent bioactivity .
- N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide ():
Heterocyclic Core Modifications
- 2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives (): Structural Difference: Incorporates a dioxothiazolidine ring instead of the tricyclic system. Hypoglycemic activity reported for these derivatives (e.g., compound 3c in ) highlights the role of heterocyclic electronics in modulating therapeutic effects .
Physicochemical and Pharmacokinetic Profiling
Comparative data for key parameters:
- Key Insight : The target compound’s methyl group and tricyclic core balance lipophilicity and rigidity, favoring blood-brain barrier penetration compared to polar chlorine-substituted analogs .
Bioactivity and Computational Similarity Analysis
- Similarity Indexing (): Using Tanimoto coefficients, the target compound shows ~65–75% similarity to bioactive acetamide derivatives (e.g., hypoglycemic agents in ).
- Molecular Networking ():
NMR and Crystallographic Insights
- NMR Profiling ():
- Chemical shift differences in regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) (Figure 6, ) highlight electronic perturbations caused by the tricyclic core’s methyl group versus simpler heterocycles. These shifts correlate with altered binding affinities in enzymatic assays .
- Crystallography (): SHELX-refined structures confirm the tricyclic core’s planar geometry, facilitating π-π stacking with aromatic residues in protein targets, a feature less pronounced in flexible oxadiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
